molecular formula C19H28O B13836071 (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13836071
M. Wt: 272.4 g/mol
InChI Key: MSEZLHAVPJYYIQ-QKBRSHRXSA-N
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Description

Androst-4-en-3-one, also known as 4-androsten-3-one, is a steroidal compound with the molecular formula C19H28O. It is a key intermediate in the biosynthesis of androgens and estrogens, playing a crucial role in the production of testosterone and estrone. This compound is structurally characterized by a four-ring core, typical of steroids, with a ketone group at the third carbon position and a double bond between the fourth and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as chromium trioxide or pyridinium chlorochromate. Another approach is the microbial transformation of sterols, where microorganisms like Mycobacterium species convert sterols into androst-4-en-3-one through a series of enzymatic reactions .

Industrial Production Methods: In industrial settings, the production of androst-4-en-3-one often involves the use of biocatalysis. Microbial fermentation processes are employed to convert plant sterols into the desired steroid. This method is favored due to its efficiency and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce androst-4-ene-3,17-dione.

    Reduction: Reduction reactions can convert it into androst-4-en-3-ol.

    Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Androst-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

Androst-4-en-3-one exerts its effects primarily through its conversion to active androgens and estrogens. It serves as a precursor in the biosynthesis of testosterone and estrone. The conversion involves enzymatic reactions catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase. These enzymes facilitate the transformation of androst-4-en-3-one into its active forms, which then interact with androgen and estrogen receptors to exert their biological effects .

Comparison with Similar Compounds

Androst-4-en-3-one is structurally and functionally similar to several other steroidal compounds, including:

    Androstenedione (Androst-4-ene-3,17-dione): A direct precursor to testosterone and estrone.

    Testosterone (Androst-4-en-17β-ol-3-one): The primary male sex hormone.

    Dehydroepiandrosterone (Androst-5-en-3β-ol-17-one): A precursor to androgens and estrogens.

    Estrone (Estra-1,3,5(10)-triene-3-ol-17-one): A primary estrogen.

Uniqueness: Androst-4-en-3-one is unique in its role as an intermediate in the biosynthesis of both androgens and estrogens. Its ability to be converted into multiple biologically active steroids makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1

InChI Key

MSEZLHAVPJYYIQ-QKBRSHRXSA-N

Isomeric SMILES

C[C@@]12CCCC1C3CCC4=CC(=O)CC[C@@]4(C3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C

Origin of Product

United States

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